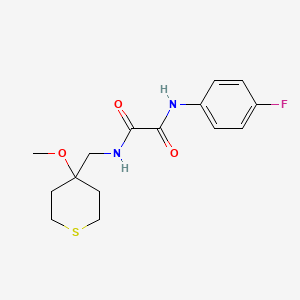
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a complex organic compound with potential applications in various scientific fields. Its unique structure, which includes a fluorophenyl group and a methoxytetrahydrothiopyran moiety, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves multiple steps. One common approach is to start with the preparation of the 4-fluorophenylamine and the 4-methoxytetrahydrothiopyran intermediates. These intermediates are then reacted with oxalyl chloride to form the desired oxalamide compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxalamide to amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the methoxytetrahydrothiopyran moiety can modulate the compound’s overall activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- 2-((4-fluorophenyl)thio)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide
- 4-fluoro-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(1H-tetrazol-5-yl)benzenesulfonamide
Uniqueness
N1-(4-fluorophenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
IUPAC Name |
N'-(4-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-21-15(6-8-22-9-7-15)10-17-13(19)14(20)18-12-4-2-11(16)3-5-12/h2-5H,6-10H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJKBTBHIMGQOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(3-Chlorophenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione](/img/structure/B2425870.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-propan-2-yloxybenzoate](/img/structure/B2425872.png)
![N-(2-fluorophenyl)-2-({4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-3-yl}oxy)acetamide](/img/structure/B2425873.png)


![5-((methylamino)methyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2425877.png)

![4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B2425880.png)
![N-[1-(N'-PROPANOYLHYDRAZINECARBONYL)ETHYL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2425881.png)
![(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2425885.png)

![14,14-dimethyl-10-{5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl}-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2425889.png)

